![molecular formula C4H11ClN2O4 B3068085 Glycylglycine hydrochloride monohydrate CAS No. 23273-91-8](/img/structure/B3068085.png)
Glycylglycine hydrochloride monohydrate
Overview
Description
Glycylglycine hydrochloride monohydrate is a chemical compound with the linear formula C4H11ClN2O4 . It has a molecular weight of 186.596 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Glycylglycine hydrochloride monohydrate is represented by the linear formula C4H11ClN2O4 . More detailed structural information, such as 3D visualization, is not available in the retrieved resources.Physical And Chemical Properties Analysis
Glycylglycine hydrochloride monohydrate appears as a white to almost white powder or crystal . It is soluble in water .Scientific Research Applications
Buffering Agent
Glycylglycine is an excellent buffer above pH 8.0 . It can be used in various biochemical and biological research applications where maintaining a stable pH is critical.
Protein Solubility Enhancer
Glycylglycine has been shown to promote the solubility of recombinant proteins. For example, it has been used to enhance the solubility of Hepatitis C Virus (HCV) structural proteins in E. coli, which significantly improved the yield of these proteins .
Antigenic Utility
The soluble HCV proteins produced in the presence of Glycylglycine demonstrated high immunoreactivity and antigenic performance. This has been utilized to develop a novel immunoassay for the detection of active HCV infection .
Pharmaceutical Applications
Glycylglycine is used as a pharmaceutical secondary standard and a certified reference material . This means it can be used for quality control, validation, and calibration in the analysis of pharmaceutical products.
Research Tool
Glycylglycine is used in scientific research for the study of peptide structure and function, protein-protein interactions, and other aspects of biochemistry and molecular biology .
Diagnostic Applications
Glycylglycine has been used in the manufacturing of diagnostic kits and reagents . Its properties make it suitable for use in a variety of diagnostic assays.
Mechanism of Action
Target of Action
Glycylglycine is the simplest dipeptide, composed of two glycine molecules . It primarily targets the NMDA receptor complex in the central nervous system (CNS), where it binds to strychnine-insensitive glycine binding sites .
Mode of Action
The interaction of glycylglycine with its targets involves binding to the NMDA receptor complex. This binding results in increased chloride conductance and enhancement of inhibitory neurotransmission .
Biochemical Pathways
Glycylglycine is a substrate for the enzyme glycylglycine dipeptidase . It is also used in the synthesis of more complex peptides
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Supplemental glycine, a component of glycylglycine, may have antispastic activity . It is also suggested to have antioxidant and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of glycylglycine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it has been reported to be helpful in solubilizing recombinant proteins in E. coli, suggesting that its action can be influenced by the presence of other compounds .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIJCMSLMRPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycine hydrochloride monohydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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